2-Hexenedioicacid,5-amino-,(2E,5R)-(9CI)
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Overview
Description
2-Hexenedioicacid,5-amino-,(2E,5R)-(9CI) is a chemical compound with the molecular formula C6H9NO4 It is characterized by the presence of an amino group and a double bond within its hexenedioic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenedioicacid,5-amino-,(2E,5R)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as hexenedioic acid and an appropriate amine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-Hexenedioicacid,5-amino-,(2E,5R)-(9CI) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification methods ensures the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Hexenedioicacid,5-amino-,(2E,5R)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated derivative.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of 2-Hexenedioicacid,5-amino-,(2E,5R)-(9CI).
Reduction: Saturated derivatives with single bonds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hexenedioicacid,5-amino-,(2E,5R)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hexenedioicacid,5-amino-,(2E,5R)-(9CI) involves its interaction with specific molecular targets. The amino group and the double bond play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Hexenedioicacid,5-amino-,(2E,5S)-(9CI)
- 2-Hexenedioicacid,5-amino-,(2Z,5R)-(9CI)
- 2-Hexenedioicacid,5-amino-,(2Z,5S)-(9CI)
Uniqueness
2-Hexenedioicacid,5-amino-,(2E,5R)-(9CI) is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and applications compared to its isomers.
Properties
Molecular Formula |
C6H9NO4 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(E,5R)-5-aminohex-2-enedioic acid |
InChI |
InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3-5(8)9/h1,3-4H,2,7H2,(H,8,9)(H,10,11)/b3-1+/t4-/m1/s1 |
InChI Key |
LYOPDUCVDCRVNW-JBGILVFVSA-N |
Isomeric SMILES |
C(/C=C/C(=O)O)[C@H](C(=O)O)N |
Canonical SMILES |
C(C=CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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